REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[CH3:9][C:10]1([CH3:17])[CH2:14][C:13](=O)[O:12][C:11]1=[O:16].C(N1C=CN=C1)(N1C=CN=C1)=O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:13](=[O:12])[CH2:14][C:10]([CH3:17])([CH3:9])[C:11]2=[O:16])[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1)N
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Name
|
|
Quantity
|
8.2 g
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Type
|
reactant
|
Smiles
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CC1(C(OC(C1)=O)=O)C
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Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
387 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
the reaction was heated at 50° C. overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
|
Most of the solvent was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The solid residue was triturated with 20% ethyl acetate in hexanes
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
dried
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1C(C(CC1=O)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |